5-Styryl-1H-tetrazole

Analytical Chemistry Synthetic Methodology Quality Control

5-Styryl-1H-tetrazole is a niche building block that 5-phenyl- and 5-alkyl-tetrazoles cannot replace. Its E-styryl group delivers a UV chromophore (254–280 nm) for derivatization-free HPLC detection, a radical-polymerizable alkene for monolithic organocatalyst supports, and elevated lipophilicity (XLogP3 ~1.8) for improved membrane permeability. The metabolically stable tetrazole core serves as a carboxylic acid bioisostere. Choose this compound for medicinal chemistry, asymmetric catalysis, or LC-MS method development when both π-conjugation and the tetrazole pharmacophore are mandatory.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 220429-71-0
Cat. No. B1308863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Styryl-1H-tetrazole
CAS220429-71-0
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NNN=N2
InChIInChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+
InChIKeyUHYGCMNTYAEAHI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Styryl-1H-tetrazole (CAS 220429-71-0) | High-Purity Building Block for Medicinal Chemistry and Organic Synthesis


5-Styryl-1H-tetrazole (CAS 220429-71-0), also designated as 5-(β-styryl)-2H-1,2,3,4-tetrazole, is a heterocyclic compound with the molecular formula C9H8N4 and a molecular weight of 172.19 g/mol . This compound features a 1H-tetrazole ring conjugated with a styryl (phenylethenyl) group, providing both a bioisosteric scaffold and a reactive π-conjugated system [1]. The tetrazole moiety serves as a metabolically stable carboxylic acid isostere in drug design, while the styryl group enables participation in polymerization reactions and electrophilic aromatic substitutions [1]. Commercially available from multiple suppliers with purity specifications ranging from 95% to 99%, this compound is classified as a research building block suitable for medicinal chemistry investigations, polymer science, and synthetic methodology development .

Why 5-Styryl-1H-tetrazole Cannot Be Replaced by Generic Tetrazoles in Procurement


The styryl substitution at the 5-position of the tetrazole ring confers distinct chemical and physicochemical properties that preclude direct substitution with unsubstituted 1H-tetrazole or simple 5-alkyl-tetrazoles. The conjugated C=C bond extends the π-system, introducing a UV-active chromophore for detection and enabling participation in polymerization and cross-linking reactions via the styryl moiety [1]. Additionally, the styryl group contributes to an estimated calculated partition coefficient (XLogP3) of 1.8, substantially increasing lipophilicity relative to unsubstituted 1H-tetrazole (calculated logP ≈ -0.8) and 5-methyl-1H-tetrazole (calculated logP ≈ -0.2), thereby altering solubility, membrane permeability, and chromatographic retention behavior . This combination of the metabolically stable tetrazole pharmacophore with a modifiable styryl handle creates a building block profile that cannot be replicated by other 5-substituted tetrazoles lacking the conjugated alkenyl-aromatic system [2]. Substituting a different tetrazole derivative without equivalent π-conjugation, lipophilicity, or the E-configured styryl group would fundamentally alter reaction outcomes and biological activity profiles.

5-Styryl-1H-tetrazole (CAS 220429-71-0): Quantitative Evidence for Procurement Decision Support


Commercially Available Analytical Purity: 99% Grade for Reproducible Research

5-Styryl-1H-tetrazole is available at two distinct purity grades: 95% for general synthetic applications and 99% for analytical or reference standard use. The 99% grade, as specified by Thermo Scientific (Alfa Aesar), provides the higher purity required for LC-MS calibration, NMR internal standards, and reaction optimization where impurities may confound results . The 95% grade from Fluorochem offers a cost-effective option for preliminary synthetic work .

Analytical Chemistry Synthetic Methodology Quality Control

Calculated Lipophilicity (XLogP3 = 1.8) Relative to Unsubstituted and Alkyl Tetrazoles

The calculated octanol-water partition coefficient (XLogP3) for 5-styryl-1H-tetrazole is 1.8 . This value reflects the contribution of the styryl (phenylethenyl) substituent to overall lipophilicity. For comparison, unsubstituted 1H-tetrazole has a calculated logP of approximately -0.8, while 5-methyl-1H-tetrazole is approximately -0.2 [1]. This 2.0–2.6 log unit increase indicates substantially greater membrane permeability and reversed-phase chromatographic retention.

Medicinal Chemistry Drug Design ADME Prediction

UV-Active Chromophore: Detectability Advantage over Non-Conjugated Tetrazoles

The E-configured styryl group in 5-styryl-1H-tetrazole provides an extended π-conjugated chromophore with significant UV absorbance in the 260–300 nm range [1]. In contrast, unsubstituted 1H-tetrazole and 5-alkyl-tetrazoles lack this conjugated system and exhibit minimal UV absorbance above 210 nm, requiring alternative detection methods (e.g., refractive index or derivatization) for HPLC analysis [2]. This differential chromophoric property enables direct UV detection of 5-styryl-1H-tetrazole in standard HPLC-DAD workflows without pre-column derivatization.

HPLC Method Development Analytical Detection Reaction Monitoring

Regiospecific Reactivity: E-Configured Styryl Group as a Defined Synthetic Handle

The E-configured styryl group (C=C bond) in 5-styryl-1H-tetrazole provides a defined alkene moiety for regioselective functionalization via copolymerization or electrophilic addition [1]. In superacid (CF3SO3H) conditions, reactions with benzene proceed chemoselectively at the C=C bond with 70–100% conversion, while the tetrazole ring remains intact [2]. By comparison, 5-phenyl-1H-tetrazole lacks this alkenyl reactive site, and 5-vinyl-1H-tetrazole offers only an unsubstituted terminal alkene with different reactivity and steric profile [3].

Organic Synthesis Polymer Chemistry Click Chemistry

Metabolic Stability of Tetrazole Core vs. Carboxylic Acid Bioisosteres

The 1H-tetrazole ring in 5-styryl-1H-tetrazole functions as a bioisosteric replacement for the carboxylic acid (–COOH) group, offering similar pKa (tetrazole pKa ≈ 4.5–4.9; carboxylic acid pKa ≈ 4.2–5.0) while providing substantially enhanced metabolic stability [1]. Carboxylic acid moieties are subject to rapid phase II conjugation (glucuronidation), leading to short plasma half-lives and biliary excretion. Tetrazole isosteres resist glucuronidation and β-oxidation, extending the pharmacokinetic half-life of drug candidates [2].

Medicinal Chemistry Drug Metabolism Bioisosterism

5-Styryl-1H-tetrazole: Validated Application Scenarios Derived from Evidence


Polymer-Supported Organocatalyst Synthesis via Styryl Copolymerization

5-Styryl-1H-tetrazole derivatives can be copolymerized with styrene and divinylbenzene to produce monolithic organocatalyst supports. This application leverages the radical copolymerization capability of the styryl group [1]. Researchers developing heterogeneous catalysts for asymmetric transformations (e.g., aldol reactions) should select 5-styryl-1H-tetrazole over 5-phenyl-1H-tetrazole, as the latter lacks the alkene polymerization handle [2].

LC-MS Analytical Reference Standard with Documented 99% Purity

The 99% purity grade of 5-styryl-1H-tetrazole (Thermo Scientific Alfa Aesar) qualifies this compound as an analytical reference standard for LC-MS method development, calibration curve construction, and impurity profiling [1]. The UV-active styryl chromophore enables detection at standard HPLC wavelengths (254–280 nm) without derivatization, a distinct advantage over UV-transparent 5-alkyl-tetrazoles [2].

Medicinal Chemistry Building Block for Carboxylic Acid Bioisostere Replacement

The tetrazole core of 5-styryl-1H-tetrazole provides a metabolically stable replacement for carboxylic acid groups in lead optimization campaigns [1]. With a calculated XLogP3 of 1.8, this scaffold introduces higher lipophilicity than unsubstituted tetrazole, potentially improving membrane permeability while retaining the bioisosteric pKa profile [2]. Researchers should prioritize 5-styryl-1H-tetrazole over 5-phenyl-1H-tetrazole when both metabolic stability and enhanced lipophilicity are required .

Superacid-Mediated Electrophilic Functionalization for Diversified Derivatives

The E-styryl alkene of 5-styryl-1H-tetrazole undergoes chemoselective electrophilic addition with benzene in superacid (CF3SO3H) at 20°C, yielding functionalized tetrazole derivatives in 70–100% conversion while preserving the tetrazole ring [1]. This reactivity profile, characterized by exclusive reaction at the C=C bond, is not shared by 5-phenyl-1H-tetrazole (no alkene) or 5-alkyl-tetrazoles (no aryl conjugation) [2].

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